molecular formula C9H7LiN2O2 B2752280 Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate CAS No. 2241128-54-9

Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate

Cat. No. B2752280
CAS RN: 2241128-54-9
M. Wt: 182.11
InChI Key: UBTHGXGSKRLDFG-UHFFFAOYSA-M
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Description

“Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate” is a chemical compound with the CAS Number: 2241128-54-9 . It has a molecular weight of 182.11 . The IUPAC name for this compound is lithium 2-(imidazo[1,5-a]pyridin-7-yl)acetate .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, a significant structural component of this compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2.Li/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7;/h1-3,5-6H,4H2,(H,12,13);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius . The country of origin for this compound is UA .

Scientific Research Applications

Lithium–Oxygen Battery Electrolytes

Imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids (RTILs), characterized for their potential as lithium–oxygen (Li–O2) battery electrolytes, show promising specific capacities and performance enhancements. The study by Knipping et al. (2018) highlights the electrochemical stability and performance of RTILs compared to conventional organic electrolytes, suggesting their potential in improving the electrolyte properties of Li–O2 batteries (Knipping, Aucher, Guirado, & Aubouy, 2018).

Flame Retardants for Battery Electrolytes

Research by Kim et al. (2016) on pyrrolinium-based ionic liquid electrolytes for lithium-ion batteries (LIBs) demonstrates their potential in enhancing the safety and performance of LIBs. The study emphasizes the flame retardancy, thermal stability, and improved lithium ion mobility offered by pyrrolinium-based ionic liquids, positioning them as viable components for safer LIB electrolytes (Kim, Kang, Mun, Oh, Yim, & Kim, 2016).

Ionic Liquid Electrolytes for Energy Storage Devices

Karuppasamy et al. (2020) synthesized a new fluorinated anion-based ionic liquid, demonstrating its utility in nonaqueous liquid electrolytes for lithium-ion batteries. The study showcases the high electrical conductivity and promising specific capacity of these electrolytes, highlighting their potential in high-performance lithium-ion batteries (Karuppasamy, Vikraman, Hwang, Kim, Nichelson, Bose, & Kim, 2020).

Optimization of Lithium Plating/Stripping via Electrolyte Engineering

Qi et al. (2021) explore the structurally tunable characteristics of imidazole-based ionic liquids as electrolyte additives for lithium metal batteries (LMBs). Their research points to the ability of these ionic liquids to regulate the solid electrolyte interphase (SEI) and Li+ solvation, crucial for the growth of lithium crystals and the safety of LMBs (Qi, Liu, He, Wang, Wu, Wu, Huang, Li, Li, Ren, & Ma, 2021).

Electrolytes with Enhanced Lithium-Ion Battery Performance

Ahmed et al. (2019) report the synthesis of a novel imidazolium-based ionic salt, lithium (fluorosulfonyl) ((3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl)sulfonyl) bis(fluorosulfonyl)imide (LiFSMIPFSI), as an electrolyte for lithium-ion batteries. This study highlights the superior discharge capacity and cycling stability achieved by the LiFSMIPFSI electrolyte, suggesting its effectiveness in enhancing LIB performance (Ahmed, Rahman, Sutradhar, Lopa, Ryu, Yoon, Choi, Lee, & Kim, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

lithium;2-imidazo[1,5-a]pyridin-7-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Li/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7;/h1-3,5-6H,4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTHGXGSKRLDFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=NC=C2C=C1CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2241128-54-9
Record name lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate
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